molecular formula C17H15FN4O B11045930 4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11045930
M. Wt: 310.33 g/mol
InChI Key: AQZUNZDJOPFEKT-UHFFFAOYSA-N
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Description

4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinoline-based intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(4-fluorophenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to the specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

4-amino-7-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C17H15FN4O/c1-22-17-12(8-20-22)16(19)15-13(21-17)6-10(7-14(15)23)9-2-4-11(18)5-3-9/h2-5,8,10H,6-7H2,1H3,(H2,19,21)

InChI Key

AQZUNZDJOPFEKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C2C=N1)N

Origin of Product

United States

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